Cas no 922131-12-2 (N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide)

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound featuring a tetrahydroquinolinone scaffold coupled with a trifluoromethyl-substituted benzamide moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the presence of the trifluoromethyl group. The compound is of interest in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate or bioactive molecule in drug discovery. Its well-defined heterocyclic core allows for selective functionalization, making it a versatile building block for the development of novel therapeutic agents. The compound's stability and synthetic accessibility further support its utility in exploratory research and lead optimization studies.
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide structure
922131-12-2 structure
Product Name:N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
CAS No:922131-12-2
MF:C17H13F3N2O2
MW:334.292534589767
CID:6285515
PubChem ID:18571278
Update Time:2025-11-01

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
    • F2266-0250
    • N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-(trifluoromethyl)benzamide
    • N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-(trifluoromethyl)benzamide
    • BRD-K86243893-001-01-6
    • AKOS021973985
    • 922131-12-2
    • Inchi: 1S/C17H13F3N2O2/c18-17(19,20)12-4-1-10(2-5-12)16(24)21-13-6-7-14-11(9-13)3-8-15(23)22-14/h1-2,4-7,9H,3,8H2,(H,21,24)(H,22,23)
    • InChI Key: YNKBJNHOMMFPOL-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(NC1C=CC2=C(C=1)CCC(N2)=O)=O)(F)F

Computed Properties

  • Exact Mass: 334.09291215g/mol
  • Monoisotopic Mass: 334.09291215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 58.2Ų

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Introduction to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide (CAS No. 922131-12-2)

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, identified by its CAS number 922131-12-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development.

The structural framework of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide incorporates a quinoline core, which is well-documented for its diverse pharmacological properties. Quinoline derivatives have long been recognized for their antimicrobial, antimalarial, and anti-inflammatory effects. The presence of the trifluoromethyl group in the benzamide moiety further enhances the compound's potential bioactivity by increasing its metabolic stability and lipophilicity.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from quinoline scaffolds. The introduction of fluorine atoms into these molecules has been particularly effective in modulating their pharmacokinetic profiles. Specifically, the trifluoromethyl group not only improves the compound's binding affinity to biological targets but also extends its half-life in vivo, thereby enhancing therapeutic efficacy.

The benzamide functional group in N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is another critical feature that contributes to its biological activity. Benzamides are known to interact with various enzymes and receptors, making them valuable in the design of drugs targeting neurological disorders, cancer, and inflammatory diseases. The combination of the quinoline and benzamide moieties in this compound suggests a multifaceted approach to drug design, potentially offering synergistic effects.

Recent studies have highlighted the importance of quinoline derivatives in the treatment of infectious diseases and cancers. For instance, compounds with similar structural motifs have shown efficacy against multidrug-resistant bacteria and certain types of cancer cells. The research on N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is part of this broader effort to identify new chemical entities that can overcome existing therapeutic challenges.

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of the quinoline core followed by the introduction of the benzamide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications.

The pharmacological evaluation of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide has revealed several promising activities. In vitro assays have demonstrated its potential as an inhibitor of enzymes involved in cancer cell proliferation and inflammation. Additionally, preliminary in vivo studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative disorders.

The development of new drug candidates is often accompanied by comprehensive pharmacokinetic studies to assess their absorption, distribution, metabolism, excretion (ADME), and toxicity (PD). N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, with its optimized physicochemical properties due to the presence of fluorine atoms and other functional groups, is expected to exhibit favorable pharmacokinetic profiles.

In conclusion,N-(2-oxo-1,2,3,4-tetrahydroquinolin - 6 - yl strong > ) - 4 - ( trif luoro me thyl ) be nz am ide ( CAS No . 922131 - 12 - 2 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , combined with promising biological activities , position it as a valuable candidate for further therapeutic development . As research continues to uncover new applications for quinoline derivatives , compounds like this are likely to play a crucial role in addressing some of today's most pressing medical challenges . p >

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